

# Application Notes and Protocols for NH2-UAMC1110 TFA in Theranostic Agent Development

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Compound of Interest		
Compound Name:	NH2-UAMC1110 TFA	
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### Introduction

**NH2-UAMC1110 TFA** is a critical precursor molecule for the development of targeted theranostic agents. It is a derivative of UAMC1110, a highly potent and selective inhibitor of Fibroblast Activation Protein (FAP).[1][2] FAP is a cell surface serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment (TME) of a majority of epithelial cancers, while its expression in healthy tissues is minimal.[3] This differential expression makes FAP an attractive target for both cancer diagnosis and therapy.

These application notes provide a comprehensive guide to utilizing **NH2-UAMC1110 TFA** for the synthesis of FAP-targeted agents, their radiolabeling, and their evaluation in preclinical models. The protocols are intended to aid researchers in the development of novel theranostics for a wide range of solid tumors.

## **Principle of FAP-Targeted Theranostics**

The core principle behind **NH2-UAMC1110 TFA**-based theranostics lies in the specific targeting of FAP in the TME. The **NH2-UAMC1110 TFA** molecule serves as a scaffold that can be conjugated to a chelator for radiolabeling. Once radiolabeled with a diagnostic (e.g., Gallium-68) or therapeutic (e.g., Lutetium-177) radionuclide, the resulting agent can be



administered systemically. The FAP-targeting moiety directs the agent to the tumor site, where the diagnostic radionuclide allows for non-invasive imaging (e.g., PET scans), and the therapeutic radionuclide can deliver a cytotoxic radiation dose to the tumor cells and surrounding stroma.

### **Data Presentation**

Table 1: Inhibitory Potency and Selectivity of UAMC1110 and its Derivatives



Compo	FAP IC50 (nM)	PREP IC50 (nM)	DPP4 IC50 (nM)	DPP8 IC50 (nM)	DPP9 IC50 (nM)	Selectiv ity (FAP vs. others)	Referen ce
UAMC11 10	0.43	>10,000	>10,000	>10,000	>10,000	>23,000- fold	[4]
Biotin- ABP	0.54	>10,000	>10,000	>10,000	>10,000	>18,500- fold	[4]
Су3-АВР	1.3	>10,000	>10,000	>10,000	>10,000	>7,600- fold	[4]
Су5-АВР	0.72	>10,000	5,800	4,200	>10,000	>5,800- fold	[4]
DOTA. (SA.FAPi )2	0.8 ± 0.1	>10,000	1,400 ± 200	2,100 ± 300	2,800 ± 400	>1,750- fold	[5]
[natGa]G a-DOTA. (SA.FAPi )2	1.1 ± 0.2	>10,000	1,600 ± 300	2,500 ± 400	3,300 ± 500	>1,450- fold	[5]
DOTAGA (SA.FAPi )2	0.6 ± 0.1	>10,000	1,200 ± 200	1,900 ± 300	2,600 ± 400	>2,000- fold	[5]
[natGa]G a- DOTAGA (SA.FAPi	0.9 ± 0.1	>10,000	1,500 ± 200	2,300 ± 300	3,100 ± 400	>1,660- fold	[5]
[natLu]Lu - DOTAGA	0.7 ± 0.1	>10,000	1,300 ± 200	2,000 ± 300	2,700 ± 400	>1,850- fold	[5]



(SA.FAPi )2

ABP: Activity-Based Probe

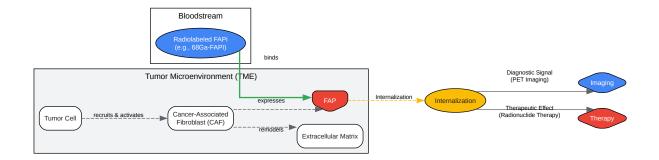
**Table 2: In Vivo Tumor Uptake of FAPI Tracers in** 

**Different Cancer Types (Human Studies)** 

Cancer Type	Tracer	Average SUVmax	Range of SUVmax	Reference
Sarcoma	68Ga-FAPI-04	15.3	8.9 - 21.6	[1]
Esophageal	68Ga-FAPI-04	14.3	6.8 - 20.1	[1]
Breast	68Ga-FAPI-04	13.6	6.2 - 19.8	[1]
Cholangiocarcino ma	68Ga-FAPI-04	12.8	9.5 - 16.1	[1]
Lung	68Ga-FAPI-04	12.1	4.5 - 18.9	[1]
Head and Neck	68Ga-FAPI-04	10.5	6.1 - 16.8	[1]
Ovarian	68Ga-FAPI-04	9.8	5.4 - 14.2	[1]
Pancreatic	68Ga-FAPI-04	9.2	4.8 - 13.5	[1]
Prostate	68Ga-FAPI-04	8.7	4.1 - 12.9	[1]
Colorectal	68Ga-FAPI-04	8.1	3.5 - 11.7	[1]
Hepatocellular	68Ga-FAPI-04	7.5	3.9 - 10.8	[1]
Gastric	68Ga-FAPI-04	5.9	2.9 - 8.7	[1]
Renal Cell	68Ga-FAPI-04	5.2	3.1 - 7.4	[1]
Differentiated Thyroid	68Ga-FAPI-04	4.8	2.5 - 6.9	[1]
Pheochromocyto ma	68Ga-FAPI-04	4.1	2.0 - 5.8	[1]



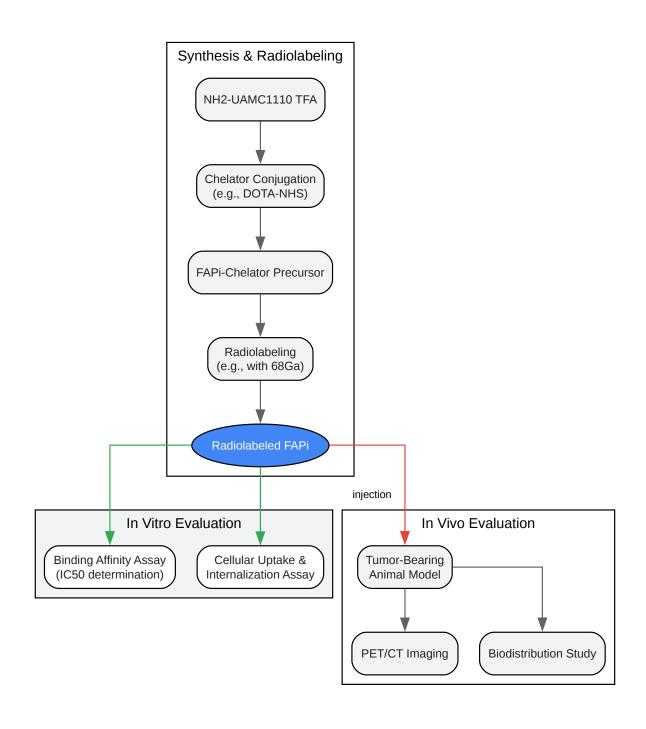
## **Mandatory Visualizations**



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Caption: FAP-Targeting Signaling Pathway in the TME.





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Caption: Experimental Workflow for FAP-Targeted Theranostic Agent Development.

## **Experimental Protocols**



# Protocol 1: Synthesis of a DOTA-conjugated FAPi Precursor

This protocol describes the conjugation of a DOTA-NHS ester to **NH2-UAMC1110 TFA** to generate a precursor suitable for radiolabeling.

### Materials:

- NH2-UAMC1110 TFA
- DOTA-NHS ester
- Anhydrous Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIPEA)
- High-Performance Liquid Chromatography (HPLC) system for purification
- Mass spectrometer for characterization

### Procedure:

- Dissolve NH2-UAMC1110 TFA (1 equivalent) in anhydrous DMF.
- Add DIPEA (3-4 equivalents) to the solution to neutralize the TFA salt and act as a base.
- In a separate vial, dissolve DOTA-NHS ester (1.1 equivalents) in anhydrous DMF.
- Add the DOTA-NHS ester solution dropwise to the NH2-UAMC1110 TFA solution while stirring at room temperature.
- Allow the reaction to proceed for 4-6 hours at room temperature. Monitor the reaction progress by HPLC.
- Upon completion, quench the reaction by adding water.
- Purify the crude product by preparative HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.



- Collect the fractions containing the desired product and confirm its identity by mass spectrometry.
- Lyophilize the purified fractions to obtain the DOTA-conjugated FAPi precursor as a white solid.

# Protocol 2: Radiolabeling of DOTA-FAPi Precursor with Gallium-68

This protocol outlines the manual radiolabeling of the DOTA-conjugated FAPi precursor with Gallium-68 (<sup>68</sup>Ga).

### Materials:

- DOTA-FAPi precursor
- <sup>68</sup>GaCl₃ eluted from a <sup>68</sup>Ge/<sup>68</sup>Ga generator
- Sodium acetate buffer (0.1 M, pH 4.5)
- Ascorbic acid (optional, as a radioprotectant)
- Solid-Phase Extraction (SPE) cartridge (e.g., C18) for purification
- Radio-TLC or Radio-HPLC for quality control

### Procedure:

- Elute the <sup>68</sup>Ge/<sup>68</sup>Ga generator with 0.05 M HCl to obtain <sup>68</sup>GaCl<sub>3</sub>.
- In a reaction vial, add 10-20 μg of the DOTA-FAPi precursor dissolved in a small volume of water or buffer.
- Add sodium acetate buffer to the reaction vial to adjust the pH to 4.0-4.8.
- Add the <sup>68</sup>GaCl₃ eluate to the reaction vial.
- If desired, add ascorbic acid to the reaction mixture.



- Heat the reaction vial at 95°C for 5-10 minutes.
- After incubation, cool the vial to room temperature.
- Purify the radiolabeled product using a pre-conditioned C18 SPE cartridge.
  - Load the reaction mixture onto the cartridge.
  - Wash the cartridge with water to remove unreacted 68Ga.
  - Elute the [68Ga]Ga-DOTA-FAPi with a small volume of 50% ethanol in saline.
- Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

# Protocol 3: In Vitro Cellular Uptake and Internalization Assay

This protocol is designed to evaluate the binding and internalization of the radiolabeled FAPi in FAP-expressing cells.

#### Materials:

- FAP-expressing cell line (e.g., HT1080-FAP) and a negative control cell line (e.g., wild-type HT1080)
- Cell culture medium and supplements
- [68Ga]Ga-DOTA-FAPi
- Unlabeled UAMC1110 (for blocking studies)
- Phosphate-buffered saline (PBS)
- Acidic buffer (e.g., 0.2 M glycine buffer, pH 2.5) to differentiate between membrane-bound and internalized radioactivity
- Gamma counter



### Procedure:

- Seed the FAP-expressing and control cells in 24-well plates and allow them to adhere overnight.
- On the day of the experiment, wash the cells with PBS.
- For uptake studies, add fresh cell culture medium containing a known concentration of [68Ga]Ga-DOTA-FAPi to each well.
- For blocking studies, pre-incubate a set of wells with a high concentration of unlabeled UAMC1110 for 30 minutes before adding the radiolabeled compound.
- Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).
- At each time point, stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.
- To determine internalization, incubate the cells with an acidic buffer for 5-10 minutes on ice to strip off surface-bound radioactivity. Collect the supernatant (membrane-bound fraction).
- Lyse the cells with 1 M NaOH and collect the lysate (internalized fraction).
- Measure the radioactivity in the membrane-bound and internalized fractions using a gamma counter.
- Calculate the percentage of uptake per million cells and the internalization rate.

## Protocol 4: In Vivo Biodistribution Study in Tumor-Bearing Mice

This protocol describes the evaluation of the biodistribution of the radiolabeled FAPi in a preclinical tumor model.

### Materials:

• Tumor-bearing mice (e.g., nude mice with HT1080-FAP xenografts)



- [68Ga]Ga-DOTA-FAPi
- Anesthesia for animal handling
- Syringes and needles for injection
- Dissection tools
- Gamma counter

### Procedure:

- Anesthetize the tumor-bearing mice.
- Inject a known amount of [68Ga]Ga-DOTA-FAPi (typically 1-5 MBq) into each mouse via the tail vein.
- At predetermined time points post-injection (e.g., 1, 2, and 4 hours), euthanize a cohort of mice.
- Dissect major organs and tissues (e.g., blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone).
- Weigh each organ and tissue sample.
- Measure the radioactivity in each sample using a gamma counter.
- Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
- Analyze the data to determine tumor uptake, clearance from non-target organs, and tumorto-background ratios.[7]

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